molecular formula C4H4BrNS B1288931 2-Bromo-5-methylthiazole CAS No. 41731-23-1

2-Bromo-5-methylthiazole

Cat. No. B1288931
CAS RN: 41731-23-1
M. Wt: 178.05 g/mol
InChI Key: FJPZHYAYNAUKKA-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a ring made up of sulfur, nitrogen, and carbon atoms. The presence of a bromine atom at the second position and a methyl group at the fifth position on the thiazole ring distinguishes this compound and can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of suitable precursors under conditions that promote cyclization to form the thiazole ring. For instance, the reaction of ammonium salts of 5(2H)-isothiazolethiones with p-bromophenacyl bromide leads to the formation of 5-(p-bromophenacylthio)-isothiazoles . Another method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form an intermediate that cyclizes with thioureas to afford 2-aminothiazole-5-carboxylates . These methods highlight the versatility of thiazole synthesis and the potential for generating a variety of substituted thiazoles, including 2-bromo-5-methylthiazole.

Molecular Structure Analysis

Quantum chemical calculations and vibrational studies can provide detailed insights into the molecular structure of thiazole derivatives. For example, the complete vibrational assignment and analysis of 2-bromo-5-nitrothiazole was carried out using experimental data and quantum chemical studies, which can be analogous to understanding the structure of 2-bromo-5-methylthiazole . Such studies can reveal the geometry, electronic structure, and thermodynamic properties of the molecule, which are essential for predicting its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of thiazole derivatives in chemical reactions is influenced by the substituents on the thiazole ring. Bromination reactions of thiazoles have been studied, showing that the position of bromination can be influenced by the presence of substituents and catalysts like aluminum chloride . Additionally, the reaction of 5-bromo-2-nitrothiazole with secondary aliphatic amines can lead to unexpected rearrangement products, indicating that substituents can significantly affect the course of reactions involving thiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromine atom and a methyl group in 2-bromo-5-methylthiazole would affect these properties. For instance, the alkylation of thiazole derivatives can lead to compounds with high yield and the potential for antibacterial activity, as seen in the study of new S-derivatives of triazol-3-thiols . These properties are crucial for the application of thiazole derivatives in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemical Synthesis and Modifications

2-Bromo-5-methylthiazole has been utilized in various chemical synthesis processes. For instance, Saldabol et al. (2002) discussed the bromination and thiocyanation of related thiazoles, highlighting the formation of bromo-substituted derivatives, which is a crucial step in the synthesis of many compounds (Saldabol, Popelis, & Slavinska, 2002). Additionally, Murai et al. (2017) described the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving bromination as a critical step (Murai et al., 2017).

Biological Activities

2-Bromo-5-methylthiazole derivatives have been studied for their biological activities. For instance, Gallardo-Godoy et al. (2011) reported on 2-aminothiazoles as potential therapeutic leads for prion diseases, suggesting the importance of the thiazole structure in medicinal chemistry (Gallardo-Godoy et al., 2011). Khan et al. (2019) synthesized methyl-substituted 2-aminothiazole–based cobalt(II) and silver(I) complexes, exploring their antimicrobial and enzyme inhibitory activities (Khan et al., 2019).

Pharmaceutical Synthesis

In the field of pharmaceutical synthesis, thiazole derivatives, closely related to 2-Bromo-5-methylthiazole, have been synthesized and evaluated for various therapeutic activities. Li et al. (2016) described the synthesis of 2-aminothiazole derivatives with potential antitumor activities (Li et al., 2016). Additionally, Vekariya et al. (2017) discussed the microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives and their antimicrobial, antimalarial, and antitubercular activities (Vekariya et al., 2017).

Safety And Hazards

“2-Bromo-5-methylthiazole” is a combustible liquid . It causes skin irritation and serious eye irritation . It should be stored under inert gas . It should be kept away from heat, sparks, open flames, and hot surfaces . After handling, hands and face should be thoroughly washed .

properties

IUPAC Name

2-bromo-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPZHYAYNAUKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619852
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylthiazole

CAS RN

41731-23-1
Record name 2-Bromo-5-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-methylthiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
RP Kurkjy, EV Brown - Journal of the American Chemical Society, 1952 - ACS Publications
… By this method 2-bromothiazole, 2-bromo-5-methylthiazole, 2-bromo-4.5-dimethylthiazole, 2-methyl-4-bromo-5-ethoxythiazole, 4-me th y 1-5-b ro mo t hi a zole, 2, 4-dimethyl-5-…
Number of citations: 36 pubs.acs.org
K Ganapathi, KD Kulkarni - Proceedings of the Indian Academy of …, 1953 - Springer
… 2-Bromo-5-methylthiazole.--To 5-methylthiazole (5-0 g.) taken up in acetic acid (10 cc), … The residual 2-bromo-5-methylthiazole distilled at 192-200 C. (yield, 5 g.) and appears to be …
Number of citations: 13 link.springer.com
M Zhang, Z Weng - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
… Moreover, 2-bromo-5-methylthiazole 4j, 2-bromobenzo[d]thiazole 4k, and 2-bromo-6-methoxybenzo[d]thiazole 4l participated in the reaction with 1 to give trifluoromethylthiolated …
Number of citations: 41 onlinelibrary.wiley.com
M Uchigashima, E Watanabe, S Ito, S Iwasa, S Miyake - Sensors, 2012 - mdpi.com
… The toluene layer was washed with water, dried over anhydrous magnesium sulfate, filtered and concentrated to give 8.0 g (43% yield) of 2-bromo-5-methylthiazole as a pale yellow oil. …
Number of citations: 26 www.mdpi.com
K Adhikari, IW Lo, CL Chen, YL Wang, KH Lin… - Biomolecules, 2020 - mdpi.com
Plant type III polyketide synthases produce diverse bioactive molecules with a great medicinal significance to human diseases. Here, we demonstrated versatility of a stilbene synthase (…
Number of citations: 6 www.mdpi.com
J Emmerich, CJ van Koppen, JL Burkhart… - Journal of Medicinal …, 2017 - ACS Publications
… Bromomethylthiazole 41 was prepared from 2-bromo-5-methylthiazole 35 by coupling with phenylboronic acid and subsequent bromination under Wohl–Ziegler conditions. …
Number of citations: 24 pubs.acs.org
AK Bagdi, A Hajra - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… The authors also studied the applicability of this methodology in other bromoheteroarenes such as 2-bromo-5-methylthiazole, 1,3,4-thiadiazole, 2-bromothiophene, 2-bromobenzo[d]…
Number of citations: 81 pubs.rsc.org
G Rai, DJ Urban, BT Mott, X Hu, SM Yang… - Journal of medicinal …, 2020 - ACS Publications
… This compound was synthesized from coupling the advanced intermediate VIIIa with 2-bromo-5-methylthiazole using the general Sonogashira coupling procedure F and subsequent …
Number of citations: 28 pubs.acs.org
KA Teske - 2015 - search.proquest.com
The vitamin D receptor is a nuclear hormone receptor that regulates cell proliferation, cell differentiation, calcium homeostasis and immunomodulation. The receptor is activated by the …
Number of citations: 4 search.proquest.com
SM Yang, A Yasgar, B Miller, M Lal-Nag… - Journal of medicinal …, 2015 - ACS Publications
Aldehyde dehydrogenases (ALDHs) metabolize reactive aldehydes and possess important physiological and toxicological functions in areas such as CNS, metabolic disorders, and …
Number of citations: 55 pubs.acs.org

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